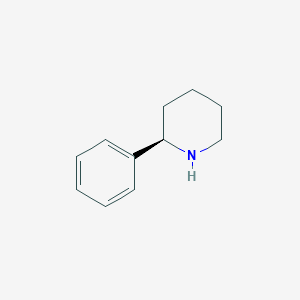

(R)-2-phenylpiperidine

Description

Overview of Piperidine Scaffolds in Chemical Research

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal and chemical research. nih.govCurrent time information in Bangalore, IN. Its prevalence is notable in numerous classes of pharmaceuticals and a vast array of naturally occurring alkaloids. mdpi.comrsc.org The piperidine scaffold is not merely a passive structural component; its incorporation into molecules can significantly modulate physicochemical properties such as lipophilicity and basicity, which in turn influences membrane permeability and oral bioavailability. researchgate.netnepjol.info

Furthermore, the piperidine ring's conformational flexibility allows it to present substituents in well-defined three-dimensional arrangements, enhancing binding affinity and selectivity for biological targets. researchgate.net Researchers have dedicated considerable effort to developing novel synthetic methods for creating substituted piperidines, including hydrogenation of pyridines, cyclization of unsaturated amines, and multicomponent reactions. nih.gov This continuous innovation highlights the unabated importance of the piperidine framework as a privileged scaffold in the design of bioactive compounds. nih.gov

Stereochemical Importance of Chiral Piperidines in Asymmetric Synthesis

Chirality, or the "handedness" of molecules, is a fundamental concept in drug discovery, as biological systems like enzymes and receptors are themselves chiral. mdpi.comrsc.org Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. rsc.org Chiral piperidines are particularly sought-after structures because the introduction of one or more stereocenters onto the piperidine ring allows for precise control over the spatial orientation of substituents. researchgate.netthieme-connect.com

This stereochemical control is paramount in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. researchgate.net The fixed stereochemistry of a chiral piperidine can enhance biological activity, improve selectivity for its intended target over others (reducing off-target effects), and optimize pharmacokinetic properties. researchgate.netthieme-connect.com The development of stereoselective synthetic routes to access enantiomerically pure piperidines is a major focus of contemporary organic synthesis, driven by the increasing demand for single-enantiomer pharmaceuticals. rsc.orgnih.gov

Historical Context and Evolution of Research on 2-Phenylpiperidine Derivatives

The exploration of synthetic piperidine derivatives as pharmacologically active agents has a rich history. A pivotal moment came in 1939 with the synthesis of pethidine (1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester), a compound originally investigated for its spasmolytic properties but was unexpectedly found to possess significant analgesic effects. unodc.org This discovery launched an intensive period of research into phenylpiperidine-based compounds as potential synthetic narcotics and other therapeutic agents. unodc.org

Early efforts focused on modifying the core structure of pethidine, leading to a wide range of 4-phenylpiperidine derivatives. unodc.orggu.se Over time, research expanded to other substitution patterns, including the 2-phenylpiperidine scaffold. The development of asymmetric synthesis methodologies allowed chemists to access specific enantiomers, such as (R)-2-phenylpiperidine. nih.govrsc.org This progression from synthesizing racemic mixtures to creating enantiomerically pure compounds like this compound reflects the broader evolution of pharmaceutical chemistry, where the focus has shifted towards stereochemically pure agents to maximize efficacy and minimize potential side effects. rsc.orgrsc.org The ability to synthesize specific isomers like this compound has made it a valuable chiral building block for constructing more complex, biologically active molecules. sigmaaldrich.com

| Property | Data |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| CAS Number | 70665-05-3 |

| Appearance | Liquid |

| Chirality | (R)-enantiomer |

Propriétés

IUPAC Name |

(2R)-2-phenylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIAUTGOUJDVEI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of R -2-phenylpiperidine and Its Enantiomers

Asymmetric Catalysis in the Construction of the (R)-2-Phenylpiperidine Core

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, providing efficient routes to specific stereoisomers. scribd.com Various catalytic systems have been developed to construct the chiral 2-phenylpiperidine scaffold with high levels of stereocontrol.

Enantioselective Approaches to 2-Phenylpiperidones as Precursors

A key strategy for synthesizing this compound involves the enantioselective synthesis of 2-phenylpiperidones, which can then be reduced to the desired piperidine. One notable approach involves the catalytic asymmetric synthesis of δ-amino β-keto esters, which serve as versatile chiral building blocks. acs.orgresearchgate.net For instance, the reaction of N-sulfinyl imines with the sodium enolate of methyl acetate can produce N-sulfinyl β-amino esters, which can be further elaborated into δ-amino β-keto esters. acs.org These intermediates can then be cyclized and reduced to afford enantiomerically enriched 2-phenylpiperidones. researchgate.net

Another method involves the asymmetric epoxidation of alkenes, followed by ring-opening and expansion. researchgate.net For example, the Jacobsen epoxidation of a cis-styrene derivative can produce a chiral epoxide with high enantiomeric excess (ee). researchgate.net This epoxide can then undergo an intramolecular opening and ring expansion to yield N-tert-butyloxycarbonyl-(2S)-2-phenyl-piperidin-3-one. researchgate.net

Chiral Ligand-Mediated Reductions for Stereocontrol

The use of chiral ligands in metal-catalyzed reductions provides another effective means of achieving stereocontrol in the synthesis of 2-phenylpiperidine. The kinetic resolution of racemic N-Boc-2-arylpiperidines using a chiral base, such as n-BuLi complexed with (-)-sparteine or a (+)-sparteine surrogate, has been demonstrated. rsc.org This method allows for the recovery of enantioenriched N-Boc-2-phenylpiperidine with high enantiomeric ratios. rsc.org The resulting enantioenriched piperidine can then be used in subsequent reactions to produce 2,2-disubstituted piperidines with high enantioselectivity. rsc.org

Furthermore, iridium complexes have been utilized as catalysts for the N-heterocyclization of primary amines with diols. nih.gov This environmentally benign method produces cyclic amines with water as the only byproduct. nih.gov A two-step asymmetric synthesis of (S)-2-phenylpiperidine has been achieved using this methodology, starting from (R)-1-phenylethylamine. nih.gov

| Catalyst/Ligand System | Substrate | Product | Yield (%) | ee/er | Reference |

| n-BuLi/(-)-sparteine | rac-N-Boc-2-phenylpiperidine | (R)-N-Boc-2-phenylpiperidine | 39-48 | up to 97:3 | rsc.org |

| Cp*Ir complex | (R)-1-phenylethylamine and 1,5-pentanediol | (S)-2-phenylpiperidine | Good to excellent | Not specified | nih.gov |

| Rhodium/(S)-BINAP | Pyridinium salt | Chiral piperidines | Not specified | Not specified | google.com |

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. mdpi.comscienceopen.com A direct vinylogous aldol reaction of γ-crotonolactone and benzaldehyde, catalyzed by an organocatalyst, can produce a γ-butenolide intermediate. rsc.org This intermediate serves as a key starting material for the synthesis of a 3-hydroxy-2-phenyl piperidine, which can be further converted to various 2,3-disubstituted piperidines. rsc.org

Another organocatalytic approach involves the intramolecular aza-Michael reaction of N-tethered alkenes. nih.govmdpi.com The use of a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.govmdpi.com Additionally, a solvent-free, heterogeneous organocatalytic conjugate addition has been developed for the multigram-scale flow synthesis of a chiral key intermediate of (-)-paroxetine, a selective serotonin reuptake inhibitor with a 2-phenylpiperidine core. nih.gov

| Organocatalyst | Reaction Type | Product | Yield (%) | ee (%) | Reference |

| Proline derivative | Vinylogous aldol reaction | 3-hydroxy-2-phenyl piperidine intermediate | Not specified | Not specified | rsc.org |

| Quinoline derivative | Intramolecular aza-Michael | Enriched 2,5- & 2,6-disubstituted piperidines | Good | Not specified | nih.govmdpi.com |

| Polystyrene-supported prolinol | Conjugate addition | Chiral aldehyde intermediate for (-)-paroxetine | 84 | 97 | nih.gov |

Diastereoselective Synthesis of this compound and its Derivatives

Diastereoselective synthesis provides a route to specific stereoisomers by controlling the formation of new stereocenters relative to existing ones. This is often achieved through the use of chiral auxiliaries or by controlling the stereochemical outcome of intramolecular reactions.

Methodologies Employing Chiral Auxiliaries

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed. (R)-phenylglycinol is a commonly used chiral auxiliary in the synthesis of piperidine derivatives. rsc.orgresearchgate.net For example, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams. rsc.orgresearchgate.net These lactams can then be reductively opened to yield enantioenriched 2-arylpiperidines. rsc.org The stereoselectivity of the reduction can be influenced by the choice of reducing agent, with Red-Al often providing high diastereoselectivity. rsc.org

N-sulfinyl imines, derived from chiral sulfinamides, also serve as effective chiral auxiliaries. acs.orgbeilstein-journals.org The asymmetric addition of nucleophiles to these imines proceeds with high diastereoselectivity, allowing for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org A concise four-step enantioselective synthesis of (R)-(+)-2-phenylpiperidine has been reported using an N-sulfinyl δ-amino β-keto ester as a key building block. acs.org

| Chiral Auxiliary | Key Reaction | Product | Diastereomeric Excess (de) | Reference |

| (R)-phenylglycinol | Cyclodehydration/Reductive opening | (R)- or (S)-2-phenylpiperidine | High | rsc.org |

| N-tert-Butanesulfinamide | Sulfinimine-mediated addition | (R)-(+)-2-phenylpiperidine | >97% | acs.org |

Intramolecular Cyclization Reactions with Diastereocontrol

Intramolecular cyclization reactions are powerful for constructing cyclic systems, and when performed on chiral substrates, they can proceed with high diastereoselectivity. researchgate.netnih.gov For instance, the intramolecular cyclization of an allyl imine derived from D-mannitol, followed by ring-closing metathesis (RCM), has been used to synthesize N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine. researchgate.net The key step, the addition of phenyl Grignard to the allyl imine, proceeds with excellent diastereoselectivity (>98% de). researchgate.net

Radical cyclizations also offer a route to substituted piperidines. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.gov Furthermore, intramolecular hydroalkenylation of 1,6-ene-dienes catalyzed by a nickel complex with a chiral P-O ligand provides a regioselective method for preparing six-membered N-heterocycles. nih.gov

| Reaction Type | Catalyst/Reagent | Product | Diastereoselectivity | Reference |

| Intramolecular Allyl Imine Addition/RCM | Phenyl Grignard/Grubbs' catalyst | N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine | >98% de | researchgate.net |

| Radical Cyclization | Tributyltin hydride | 2,4,5-trisubstituted piperidines | 3:2 to 40:1 dr | nih.gov |

| Intramolecular Hydroalkenylation | Nickel/Chiral P-O ligand | 2-substituted piperidines | High | nih.gov |

Hetero Diels-Alder Reactions in Piperidine Ring Formation

The Hetero-Diels-Alder (HDA) reaction is a powerful variant of the conventional Diels-Alder reaction for constructing six-membered heterocyclic rings. organic-chemistry.org In this transformation, a conjugated diene reacts with a heterodienophile (or a heterodiene with a dienophile) to form a heterocycle. organic-chemistry.org For piperidine synthesis, this typically involves the [4+2] cycloaddition of an azadiene with an alkene or alkyne, providing direct access to the piperidine core or its precursors, such as dihydropyridones. organic-chemistry.org

The reaction between 2-aza-3-silyloxy-1,3-butadienes and various aldehydes has been studied for the construction of δ-lactams, which are direct precursors to piperidines. researchgate.net Lewis acids are often employed to catalyze these reactions. researchgate.net One of the key challenges in HDA reactions is controlling regioselectivity and stereoselectivity. The versatility of the HDA approach has been demonstrated in the synthesis of racemic (±)-2-phenylpiperidine through the microwave-assisted reaction of an acyclic 2-azadiene, which forms a piperidine-2-one scaffold that can be subsequently reduced. researchgate.net

Theoretical studies have been conducted to understand the factors governing the cyclization pathway, particularly the competition between the desired [4+2] HDA cycloaddition to form a six-membered ring and a [2+2] Staudinger-type electrocyclization that yields a four-membered ring. researchgate.netresearchgate.net These studies suggest that increasing the electronic demand of the dienophile can favor the formation of the six-membered piperidine precursor. researchgate.net While the HDA reaction provides a robust method for constructing the piperidine ring, achieving high enantioselectivity for targets like this compound typically requires the use of chiral catalysts, chiral auxiliaries, or enantioselective variants of the reaction. researchgate.net

Table 1: Overview of Hetero-Diels-Alder Reactions for Piperidine Synthesis This table is interactive. Sort and filter as needed.

| Reaction Type | Reactants | Product Type | Key Features | Citations |

|---|---|---|---|---|

| [4+2] Cycloaddition | 2-Aza-3-silyloxy-1,3-butadiene & Aldehyde | δ-Lactam (Piperidin-2-one) | Lewis acid catalysis is common; precursor to piperidines. | researchgate.net |

| Microwave-Assisted HDA | Acyclic 2-Azadiene & Dienophile | Piperidin-2-one scaffold | Demonstrated in the synthesis of racemic (±)-2-phenylpiperidine. | researchgate.net |

Cascade and Multicomponent Reactions for Stereoselective Piperidine Synthesis

Cascade and multicomponent reactions (MCRs) offer significant advantages in synthetic efficiency by enabling the formation of multiple chemical bonds in a single operation from three or more reactants. These strategies allow for the rapid construction of complex molecules like substituted piperidines from simple starting materials. beilstein-journals.org

A notable cascade approach is the double reductive amination of a 1,5-keto-aldehyde. In one example, an η4-dienetricarbonyliron complex bearing a 1,5-keto-aldehyde side chain undergoes a double reductive amination with a primary amine in the presence of NaBH(OAc)₃. rsc.orgrsc.org This reaction proceeds with complete diastereoselectivity, affording a single diastereoisomeric 2-dienyl-substituted piperidine product. rsc.orgrsc.org The organometallic complex acts as a powerful chiral auxiliary, dictating the stereochemical outcome of the cyclization. rsc.org

Another powerful strategy involves a nitro-Mannich/lactamisation cascade. This method has been developed for the direct stereoselective synthesis of highly decorated 5-nitropiperidin-2-ones. beilstein-journals.orgd-nb.info The process can be initiated with an enantioselective organocatalytic Michael addition, followed by the diastereoselective cascade, resulting in highly enantioenriched products. beilstein-journals.org These nitro-lactam products can be further manipulated through reduction to yield stereochemically complex substituted piperidines. beilstein-journals.orgd-nb.info

Multicomponent reactions (MCRs), such as the Strecker and Ugi reactions, are foundational in combinatorial chemistry and have been applied to the synthesis of heterocyclic systems. nih.govmdpi.com For instance, the Castagnoli-Cushman reaction, an MCR involving an aldehyde, an amine, and glutaric anhydride, produces trans-substituted 6-oxo-2-phenylpiperidine-3-carboxylic acid diastereoselectively, albeit as a racemate. rug.nl Asymmetric variants of these MCRs, often employing chiral auxiliaries or catalysts, are crucial for accessing enantiopure piperidine derivatives. nih.govmdpi.com

Table 2: Selected Cascade and Multicomponent Reactions for Piperidine Synthesis This table is interactive. Sort and filter as needed.

| Reaction Name | Key Reactants | Catalyst/Auxiliary | Product | Stereocontrol | Citations |

|---|---|---|---|---|---|

| Double Reductive Amination | 1,5-Keto-aldehyde, Primary amine | η4-dienetricarbonyliron complex | 2-Substituted piperidine | Complete diastereoselectivity | rsc.orgrsc.org |

| Nitro-Mannich/Lactamisation | γ-Nitro ester, Imine | Organocatalyst (e.g., bifunctional thiourea) | 5-Nitropiperidin-2-one | High diastereo- and enantioselectivity | beilstein-journals.orgd-nb.info |

| Castagnoli-Cushman Reaction | Aldehyde, Amine, Glutaric anhydride | None (thermal) | 6-Oxo-2-phenylpiperidine derivative | Diastereoselective (trans) | rug.nl |

Chemoenzymatic and Biocatalytic Approaches to Chiral Piperidines

Biocatalysis and chemoenzymatic strategies have emerged as powerful tools for the synthesis of chiral molecules, offering high selectivity under mild and sustainable conditions. nih.govnih.gov These methods are particularly effective for producing enantiomerically pure chiral piperidines. nih.gov

A highly effective biocatalytic approach for the asymmetric synthesis of 2-substituted piperidines, including this compound, utilizes transaminases (TAs). acs.org This strategy begins with a commercially available ω-chloroketone, such as 5-chloro-1-phenylpentan-1-one. acs.org The prochiral ketone is subjected to asymmetric amination using an amine donor, catalyzed by a stereoselective TA. The resulting amino group then undergoes spontaneous intramolecular cyclization to form the piperidine ring. acs.org Crucially, by selecting either an (R)-selective or an (S)-selective transaminase, both enantiomers of the target piperidine can be accessed with excellent enantiomeric excess (ee). acs.org For example, using an (S)-selective TA, (S)-2-phenylpiperidine was synthesized with 90% yield and >99.5% ee, while an (R)-selective TA produced this compound with 66% yield and 99.5% ee. acs.org

Enzyme cascades, which combine multiple biocatalytic steps in a single pot, provide an elegant route to chiral piperidines. One-pot cascades involving a monoamine oxidase (MAO), a metal catalyst, and an imine reductase (IRED) have been developed for the synthesis of enantioenriched allylic amines. nih.gov Specifically for piperidines, IREDs have been used in the deracemization of 2-phenylpiperidine, highlighting their ability to selectively reduce one enantiomer of a cyclic imine. acs.org Combinations of carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes have also been used to generate chiral piperidines from keto acids in one pot with high conversion and stereoselectivity. acs.org These biocatalytic cascades showcase the modularity and efficiency of using enzymes to control stereochemistry in the synthesis of valuable nitrogen heterocycles. nih.govnih.gov

Table 3: Chemoenzymatic and Biocatalytic Synthesis of Chiral 2-Phenylpiperidine This table is interactive. Sort and filter as needed.

| Approach | Key Enzyme(s) | Substrate | Product | Yield | Enantiomeric Excess (ee) | Citations |

|---|---|---|---|---|---|---|

| Asymmetric Transamination | (S)-Transaminase (TsRTA) | 5-Chloro-1-phenylpentan-1-one | (S)-2-Phenylpiperidine | 90% | >99.5% | acs.org |

| Asymmetric Transamination | (R)-Transaminase (ATA-256) | 5-Chloro-1-phenylpentan-1-one | This compound | 66% | 99.5% | acs.org |

| Biocatalytic Deracemization | (R)-selective Imine Reductase (R-IRED) | 2-Phenyl-2,3,4,5-tetrahydropyridine | This compound | Full conversion | N/A (deracemization) | nih.govacs.org |

Recent Advances in Stereocontrolled Approaches to Piperidines

Continuous innovation in synthetic methodology has led to a variety of advanced, stereocontrolled approaches for accessing chiral piperidines. These methods often rely on asymmetric catalysis or the use of stoichiometric chiral auxiliaries to induce enantioselectivity.

Asymmetric hydrogenation of pyridinium salts is a prominent strategy. nih.gov For instance, iridium(I) catalysts bearing chiral P,N-ligands have been used for the successful asymmetric hydrogenation of 2-substituted pyridinium salts, yielding chiral piperidines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed dearomatization/hydrogenation processes have been developed to access highly substituted piperidines stereoselectively. nih.gov

The use of chiral building blocks or auxiliaries remains a robust and reliable method. A versatile approach starts from a bicyclic lactam derived from (R)-phenylglycinol. nih.govacs.org This chiral scaffold allows for the stereocontrolled introduction of substituents at various positions on the piperidine ring through reactions such as asymmetric α-amidoalkylation. nih.govacs.org Subsequent removal of the chiral auxiliary reveals the enantiomerically pure piperidine product. nih.govacs.org This methodology has been applied to the enantioselective synthesis of numerous piperidine alkaloids. nih.gov

Kinetic resolution via asymmetric deprotonation is another powerful technique. Racemic N-Boc-2-arylpiperidines can be subjected to deprotonation using a chiral base, such as n-BuLi complexed with (−)-sparteine or its surrogate. rsc.org This process selectively removes a proton from one enantiomer faster than the other, allowing for the recovery of the unreacted starting material in high enantiomeric excess (up to 97:3 er). rsc.org The resulting enantioenriched N-Boc-2-phenylpiperidine can then be used in further transformations to create complex 2,2-disubstituted piperidines without loss of enantiopurity. rsc.org

Table 4: Overview of Recent Advances in Stereocontrolled Piperidine Synthesis This table is interactive. Sort and filter as needed.

| Method | Catalyst/Auxiliary | Key Feature | Application Example | Citations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) with chiral P,N-ligand | Direct hydrogenation of pyridinium salts | Synthesis of chiral 2-substituted piperidines | nih.gov |

| Chiral Auxiliary | (R)-Phenylglycinol-derived lactam | Stereocontrolled functionalization | Enantioselective synthesis of piperidine alkaloids | nih.govacs.org |

| Kinetic Resolution | n-BuLi / (−)-sparteine | Asymmetric deprotonation of N-Boc-2-arylpiperidines | Recovery of enantioenriched N-Boc-2-phenylpiperidine | rsc.org |

Applications of R -2-phenylpiperidine in Asymmetric Catalysis and Synthetic Transformations

(R)-2-Phenylpiperidine as a Chiral Ligand in Transition Metal Catalysis

The efficacy of asymmetric transition-metal catalysis often hinges on the design of chiral ligands that can effectively transfer stereochemical information to a catalytic center. While a vast number of chiral ligands have been developed, the direct use of this compound as a simple coordinating ligand is not extensively documented for mainstream catalytic transformations. Instead, transition metal catalysis is more frequently employed in the synthesis of complex derivatives of 2-phenylpiperidine itself. For instance, various palladium and rhodium catalysts with specialized phosphine ligands are used for hydrogenations and cross-coupling reactions to build the piperidine core. mdpi.comgoogle.comacs.org However, derivatives of related chiral amines have shown potential as ligands, suggesting possibilities for future applications. researchgate.net

Enantioselective hydrogenation and hydrosilylation are powerful methods for the synthesis of chiral molecules. These reactions typically utilize transition metals like rhodium, iridium, and ruthenium paired with chiral phosphine or P,N-ligands. mdpi.com While these methods are used to produce chiral piperidines, the direct application of this compound as the controlling ligand is not a common strategy. The focus in the literature is often on the hydrogenation of pyridine and imine precursors to access the chiral piperidine framework. For example, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts using a P,N-ligand is a successful strategy for producing chiral piperidines. mdpi.com Similarly, the double reduction of pyridine derivatives, involving an initial reduction followed by a key asymmetric hydrogenation step with a ruthenium(II) complex, is an effective route to enantiomerically enriched piperidines. nih.gov

Asymmetric allylic alkylation (AAA) and cross-coupling reactions are fundamental carbon-carbon bond-forming reactions. Palladium catalysis is prevalent in this area, with ligands like those from the Trost and DIOP families being widely used. umich.edubeilstein-journals.org These reactions have been applied to synthesize complex heterocyclic structures, but ligands derived from this compound are not among the most common choices. Research in this domain has demonstrated the successful allylic alkylation of substrates to form chiral N-heterocycles using copper-phosphoramidite catalysts or the functionalization of dihydropyridines with rhodium-Segphos catalysts. acs.org

Chiral Brønsted acids and bases are powerful tools in organocatalysis, capable of activating substrates through hydrogen bonding and proton transfer. rsc.orgunibo.it In this context, this compound can participate in reactions mediated by such catalysts. A notable example is the kinetic resolution of racemic 2-arylpiperidines, including 2-phenylpiperidine, through a conjugate addition to α,β-unsaturated esters. This transformation is facilitated by a novel bifunctional selenourea-thiourea organocatalyst that acts as a Brønsted acid. nih.gov

The catalyst activates the ester substrate via hydrogen bonding to the carbonyl oxygen. The subsequent nucleophilic attack by the amine is the key stereogenic-center-forming step. The enantioselectivity of the process is governed by the catalyst's ability to differentiate between the two enantiomers of the amine during this protonation-involved pathway. nih.gov This demonstrates a sophisticated acid-base catalytic system where 2-phenylpiperidine acts as the substrate undergoing resolution. nih.gov

Cross-Coupling Reactions and Asymmetric Allylic Alkylation.

Role of this compound in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. The applications of this compound in this area are primarily centered on its involvement as a substrate in organocatalytic reactions or as a structural goal for organocatalytic methods.

A prime example is the kinetic resolution of (±)-2-phenylpiperidine using a chiral selenourea-thiourea catalyst. nih.gov In this process, the organocatalyst selectively catalyzes the conjugate addition of one enantiomer of the amine to benzyl acrylate, allowing the separation of the unreacted, enantiomerically enriched amine. This method provides access to various enantioenriched 2-arylpiperidines with good to excellent selectivity. nih.gov

| Entry | 2-Arylpiperidine Substrate | Catalyst Loading (mol %) | Time (h) | Selectivity Factor (s) |

| 1 | 2-Phenylpiperidine | 5 | 24 | 20 |

| 2 | 2-(p-Tolyl)piperidine | 5 | 24 | 42 |

| 3 | 2-(p-Methoxyphenyl)piperidine | 5 | 24 | 40 |

| 4 | 2-(p-Chlorophenyl)piperidine | 10 | 48 | 10 |

| 5 | 2-(2-Naphthyl)piperidine | 5 | 24 | >50 |

Data sourced from a study on the kinetic resolution of 2-arylpiperidines. nih.gov

Furthermore, organocatalysis is a key strategy for the enantioselective synthesis of the 2-phenylpiperidine core found in many pharmaceuticals. For instance, the synthesis of the antidepressant (-)-paroxetine, which features a trans-disubstituted phenylpiperidine core, was achieved using an organocatalytic conjugate addition of a malonate to an α,β-unsaturated aldehyde, catalyzed by a diarylprolinol silyl ether. unibo.itmdpi.com

This compound as a Chiral Building Block in Complex Molecule Synthesis

The most prominent role of this compound in organic synthesis is as a chiral building block. Its defined stereochemistry and rigid structure make it an ideal starting point or intermediate for the synthesis of complex molecules, particularly natural products and pharmacologically active agents that contain the piperidine motif. portico.org

This compound is itself a naturally occurring alkaloid. Its synthesis has been a target of research, which in turn highlights its role as a constituent of more complex structures. A concise and highly enantioselective four-step synthesis of (R)-(+)-2-phenylpiperidine has been developed from N-sulfinyl δ-amino β-keto esters, which serve as designed polyfunctionalized chiral building blocks. nih.govacs.orgresearchgate.net This methodology was also applied to the synthesis of the related alkaloid (-)-SS20846A, which was isolated from Streptomyces sp. S20846. acs.orgresearchgate.net

The 2-phenylpiperidine skeleton is also the central pharmacophore in a class of potent non-peptide neurokinin-1 (NK1) receptor antagonists. nih.gov These compounds, such as CP-99,994 and L-733,060, are of significant interest for their potential therapeutic applications. academie-sciences.fr Numerous synthetic strategies have been developed to access these complex molecules, often relying on the stereocontrolled construction of a 2,3-disubstituted phenylpiperidine core. Key strategies include ring-closing metathesis starting from L-phenylglycine and nucleophilic additions to N-acyliminium ions. researchgate.netcapes.gov.br The development of synthetic routes to these antagonists underscores the value of the this compound framework as a privileged structure in medicinal chemistry. academie-sciences.frresearchgate.net

| Target Molecule Class | Specific Compound(s) | Synthetic Role of this compound Scaffold |

| Alkaloids | (R)-(+)-2-Phenylpiperidine, (-)-SS20846A | The target molecule itself, synthesized from chiral building blocks. nih.govacs.org |

| NK1 Receptor Antagonists | (+)-CP-99,994, (+)-L-733,060 | A core structural component and key synthetic intermediate. nih.govacademie-sciences.frresearchgate.net |

Preparation of Glycosidase Inhibitors

The piperidine scaffold is a core component of many iminosugars, also known as azasugars, which are potent glycosidase inhibitors due to their structural resemblance to the transition state of glycoside hydrolysis. core.ac.ukresearchgate.net These compounds, such as the polyhydroxylated piperidine nojirimycin, typically feature multiple hydroxyl groups on the piperidine ring, which mimic the stereochemistry of natural sugars and enable strong interactions with the enzyme's active site. who.int

While the piperidine core is fundamental to this class of inhibitors, the direct use of this compound as a starting scaffold for creating potent glycosidase inhibitors is not a commonly reported strategy in the literature. The synthesis of these inhibitors generally begins with highly functionalized starting materials, like carbohydrates (e.g., D-ribose, D-mannitol) or employs multicomponent reactions designed to build the polyhydroxylated piperidine ring system. researchgate.netunibo.it The inherent structure of this compound, lacking the requisite polyhydroxy substitution pattern, makes it less suitable as a direct precursor for traditional iminosugar-type glycosidase inhibitors. Research in this area continues to focus on piperidine analogues that more closely mimic the structure of monosaccharides. who.int

Construction of Bioactive Scaffolds

The this compound framework is a privileged scaffold for the development of various biologically active compounds, most notably in the area of neurokinin-1 (NK1) receptor antagonists. rsc.orgresearchgate.netacademie-sciences.fracademie-sciences.fr The NK1 receptor, which binds the neuropeptide Substance P, is implicated in pain transmission, inflammation, and emesis (vomiting), making its antagonists valuable therapeutic targets. academie-sciences.frnih.gov

A key example highlights the importance of the specific stereochemistry of the 2-phenylpiperidine core. A 2,2-disubstituted piperidine, synthesized from racemic N-Boc-2-phenylpiperidine, was identified as a lead compound for orally active NK1 antagonists. rsc.org Crucially, further studies revealed a significant difference in biological activity between its diastereomers. The (R,R)-diastereomer exhibited potent inhibitory activity, whereas the (R,S)-diastereomer was substantially less active. rsc.org This demonstrates that the (R)-configuration at the 2-position of the piperidine ring is a critical component for high-affinity binding to the NK1 receptor.

Table 1: Bioactivity of a 2,2-Disubstituted Piperidine Derivative for NK1 Receptor

| Diastereomer | Target Receptor | Bioactivity (IC₅₀) |

|---|---|---|

| (R,R)-isomer | NK1 | 0.3 nM rsc.org |

| (R,S)-isomer | NK1 | >15 nM rsc.org |

The synthesis of these complex piperidines often relies on the derivatization of the N-Boc protected form of this compound, underscoring its role as an essential chiral building block for these advanced therapeutic agents. rsc.org

Derivatization Strategies of this compound for Advanced Synthetic Targets

The strategic modification of this compound is crucial for its use in synthesizing advanced molecular targets. A primary and highly effective derivatization strategy involves the stereoselective functionalization at the C2 position, which bears the phenyl group. This is typically achieved after protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, forming N-Boc-(R)-2-phenylpiperidine.

The benzylic proton at C2 is acidic and can be selectively removed using a strong base, such as n-butyllithium (n-BuLi), to form a configurationally stable organolithium intermediate. rsc.orgnih.gov This lithiated species can then be trapped by a variety of electrophiles, allowing for the installation of new substituents at the C2 position with retention of stereochemistry. rsc.org This method provides a powerful route to highly enantioenriched 2,2-disubstituted piperidines, which are valuable scaffolds for medicinal chemistry. rsc.org

This strategy has been successfully used to introduce various alkyl and other functional groups. The process often begins with the kinetic resolution of racemic N-Boc-2-arylpiperidines using a chiral base, such as n-BuLi complexed with (-)-sparteine, to obtain the desired enantioenriched starting material. rsc.org

Table 2: Derivatization of Enantioenriched N-Boc-2-phenylpiperidine via Lithiation and Electrophilic Quench

| Electrophile | Product | Yield | Reference |

|---|---|---|---|

| Methyl triflate | N-Boc-2-methyl-2-phenylpiperidine | 85% | rsc.org |

| Allyl bromide | N-Boc-2-allyl-2-phenylpiperidine | 87% | rsc.org |

| Benzyl bromide | N-Boc-2-benzyl-2-phenylpiperidine | 90% | rsc.org |

| Acetone | N-Boc-2-(1-hydroxy-1-methylethyl)-2-phenylpiperidine | 82% | rsc.org |

| Benzaldehyde | N-Boc-2-(hydroxy(phenyl)methyl)-2-phenylpiperidine | 79% (as a 1:1 mixture of diastereomers) | rsc.org |

Another emerging derivatization method involves photocatalytic oxidation. acs.orgchemrxiv.org This approach can generate a Boc-stabilized iminium ion intermediate, which can then react to form either α-hydroxylated or β-functionalized piperidines depending on the reaction conditions. However, in the case of N-Boc-2-phenylpiperidine, this method can lead to an unexpected ring-opening of the piperidine structure via C-N bond cleavage. acs.orgchemrxiv.org

These derivatization strategies showcase the versatility of this compound as a chiral template, enabling the stereocontrolled synthesis of complex molecules with significant potential in drug discovery.

Pharmacological and Biological Research Trajectories Involving R -2-phenylpiperidine Scaffolds

Structure-Activity Relationship (SAR) Studies of (R)-2-Phenylpiperidine Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound analogues, these studies have been pivotal in optimizing potency and selectivity for various protein targets.

A notable example involves the development of inhibitors for lysophospholipase-like 1 (LYPLAL1), a serine hydrolase implicated in metabolism. In the process of synthesizing inhibitors for ABHD6, minor N2-substituted byproducts were isolated and screened. This led to the serendipitous discovery of a triazole urea scaffold as an inhibitor for LYPLAL1. Resolution of the stereoisomers of the 2-phenylpiperidine moiety revealed a significant preference for the (R)-configuration, which was 266-fold more potent than the (S)-enantiomer. osti.gov However, these initial leads also potently inhibited human recombinant carboxyesterase CES1. osti.gov X-ray crystallography of the inhibitor bound to LYPLAL1 confirmed that the this compound-1-carbonyl moiety was attached to the active site serine (Ser-124). osti.gov

In the realm of serotonin receptor modulators, SAR studies of 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists have been conducted. acs.org It was found that deletion of the methoxy groups on the phenyl ring was detrimental to activity. acs.org Specifically, removing the 5-methoxy group from (S)-11 led to a 20-fold decrease in agonist potency at the 5-HT2A receptor, while removing the 2-methoxy group resulted in a more than 500-fold drop in potency. acs.org Furthermore, N-alkylation of the piperidine ring with methyl or ethyl groups substantially decreased potency compared to the unsubstituted analogue. acs.org

Another area of investigation has been the development of P2Y14 receptor antagonists. nih.gov In a series of heterocyclic antagonists, the replacement of a hydrophobic naphthalene moiety with a triazolyl-phenyl group was explored to reduce hydrophobicity. nih.gov It was observed that N-Boc protected forms of piperidine amide and 3-aminopropyl derivatives were over 100-fold weaker in binding than the parent amines, highlighting the importance of the secondary amine for receptor affinity. nih.gov

The following table summarizes key SAR findings for this compound analogues targeting different proteins:

| Target Protein | Structural Modification | Effect on Activity |

|---|---|---|

| LYPLAL1 | (R)- vs (S)-2-phenylpiperidine | (R)-enantiomer is 266-fold more potent osti.gov |

| 5-HT2A Receptor | Deletion of 2- or 5-methoxy group | Significant drop in potency acs.org |

| 5-HT2A Receptor | N-methylation or N-ethylation | Substantially reduced potency acs.org |

Design and Synthesis of Bioactive Compounds Incorporating the this compound Moiety

The synthesis of enantiomerically pure this compound and its derivatives is a critical step in the development of new therapeutic agents. Various synthetic strategies have been developed to achieve this.

One approach involves the stereoselective synthesis of substituted piperidines. For instance, N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been synthesized from D-mannitol, with key steps including the highly stereoselective addition of a phenyl Grignard reagent to an allyl imine and a ring-closing metathesis reaction. researchgate.net Another method describes a concise enantioselective synthesis of the same compound starting from L-phenylglycine. researchgate.net Furthermore, a stereoconvergent synthesis of N-Boc-(2R,3S)-3-hydroxy-2-phenylpiperidine has been reported, which involves the α-hydroxylation of a chiral lactam. researchgate.net

The this compound scaffold has been incorporated into a variety of bioactive molecules. For example, it is a key component of certain tachykinin NK1 receptor antagonists. researchgate.netnih.gov The compound (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine (CP-99,994) is a selective NK1 receptor antagonist. researchgate.net

In the development of allosteric inhibitors for USP5, a deubiquitinating enzyme, SAR studies revealed that a 6-membered piperidine ring was preferred over 4, 5, and 7-membered rings. biorxiv.org The phenylpiperidine moiety in the lead compound showed at least a 3-fold improved affinity for the USP5 zinc-finger ubiquitin-binding domain compared to bicyclic ring systems. biorxiv.org

The synthesis of these complex molecules often involves multi-step sequences. For example, the synthesis of certain 4-phenylpiperidine derivatives as USP5 inhibitors involved reacting 4-phenylpiperidine with a sulfonyl chloride to form an N-substituted sulfonamide, followed by a condensation reaction and ester deprotection. biorxiv.org

The following table provides examples of bioactive compounds containing the this compound moiety and their general synthetic approaches.

| Compound Type | Biological Target/Activity | Key Synthetic Strategy |

|---|---|---|

| Substituted 3-hydroxy-2-phenylpiperidines | Building blocks for NK1 antagonists | Stereoselective Grignard addition, Ring-closing metathesis researchgate.net |

| Tachykinin NK1 Receptor Antagonists | NK1 Receptor | Incorporation of the this compound scaffold researchgate.netnih.gov |

Exploration of this compound in Neuropharmacology Research

The this compound scaffold is of significant interest in neuropharmacology due to its presence in compounds targeting various central nervous system (CNS) receptors.

Phenylpiperidine derivatives are a class of drugs with a significant role in pain management. painphysicianjournal.com Many of these compounds act as opioids by targeting the µ-opioid receptor. frontiersin.org However, their use can also lead to immunosuppressive effects. painphysicianjournal.com

In the context of serotonin receptors, which are crucial targets for treating psychiatric disorders, this compound analogues have been explored as 5-HT2A and 5-HT2C receptor modulators. acs.orgfrontiersin.orgacs.org For instance, 2,5-dimethoxyphenylpiperidines have been identified as a new class of selective 5-HT2A receptor agonists. acs.org The compound LPH-5, emerging from these studies, is a potent and selective 5-HT2A receptor agonist. acs.org Furthermore, 4-phenylpiperidine-2-carboxamide analogues have been discovered as positive allosteric modulators (PAMs) of the 5-HT2C receptor, which may offer a novel therapeutic approach for conditions like obesity and substance use disorders. acs.org

The tachykinin NK1 receptor is another important target in the CNS, implicated in anxiety and depression. The selective NK1 receptor antagonist, (2S,3S)-cis-3(2-methoxybenzylamino)-2-phenylpiperidine (CP-99,994), has been shown to inhibit foot tapping behavior in gerbils induced by footshock, a model used to assess the CNS activity of NK1 receptor antagonists. nih.gov This effect was stereoselective, as its less active enantiomer, (2R,3R)-cis-3(2-methoxybenzylamino)-2-phenylpiperidine (CP-100,263), had no effect. nih.gov

The table below highlights some neuropharmacological targets of this compound derivatives and their potential therapeutic implications.

| Neuropharmacological Target | Class of Compound | Potential Therapeutic Application |

|---|---|---|

| µ-Opioid Receptor | Phenylpiperidine derivatives | Pain management painphysicianjournal.comfrontiersin.org |

| 5-HT2A Receptor | 2,5-Dimethoxyphenylpiperidines | Psychiatric disorders acs.orgfrontiersin.org |

| 5-HT2C Receptor | 4-Phenylpiperidine-2-carboxamides (PAMs) | Obesity, Substance use disorders acs.org |

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are small molecules used as tools to study and manipulate biological systems. nih.gov The this compound scaffold has been utilized in the development of such probes to investigate the function of specific proteins.

A key example is the discovery of a selective covalent inhibitor of lysophospholipase-like 1 (LYPLAL1). osti.gov The initial lead compound, a triazole urea with an this compound moiety, served as a starting point for the development of a more selective chemical probe. osti.gov Through medicinal chemistry efforts, a potent and selective covalent inhibitor was developed, which was then used to investigate the role of LYPLAL1 in hepatic metabolism. osti.gov Inhibition of LYPLAL1 in hepatocytes led to an increase in glucose production, suggesting a significant role for this enzyme in hepatic metabolism. osti.gov

The development of chemical probes often involves a "connective high throughput synthesis" approach to create a library of diverse compounds for screening. whiterose.ac.uk This allows for the rapid exploration of chemical space to identify molecules with desired biological activity. whiterose.ac.uk

The Chemical Probes Portal is a valuable resource that provides expert reviews and evaluations of chemical probes, guiding researchers in selecting the most appropriate tools for their experiments. chemicalprobes.org The development of high-quality chemical probes, including those based on the this compound scaffold, is crucial for advancing our understanding of biology and for target validation in drug discovery. nih.gov

The table below summarizes the application of an this compound-based chemical probe.

| Target Protein | Chemical Probe Type | Biological Question Addressed |

|---|

Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Elucidation and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) Method Development for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers, thereby assessing the enantiomeric purity of (R)-2-phenylpiperidine. The development of a robust HPLC method involves the careful selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. mdpi.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of a diverse range of chiral compounds, including piperidine derivatives. nih.govmdpi.commdpi.com For 2-phenylpiperidine, a CSP like amylose tris(3,5-dimethylphenylcarbamate) is often effective. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Method development typically begins by screening various CSPs and mobile phase systems. mdpi.com A normal-phase mode, utilizing eluents such as a mixture of n-hexane, ethanol, and a basic or acidic additive, is common. The additive, such as trifluoroacetic acid or diethylamine, can improve peak shape and resolution by interacting with the basic nitrogen of the piperidine ring. The optimization process involves adjusting the ratio of the mobile phase components, the flow rate, and the column temperature to maximize the resolution (Rs) between the enantiomeric peaks. mdpi.com A resolution value greater than 2.0 is generally considered indicative of a well-separated system. scirp.org

Table 1: Example Chiral HPLC Method Parameters for Phenylpiperidine Enantiomers

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSP for enantiomeric recognition. mdpi.com |

| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | Normal-phase eluent system to facilitate separation. scirp.org |

| Flow Rate | 1.0 mL/min | Controls analysis time and efficiency. mdpi.com |

| Temperature | 25 °C | Affects kinetics and thermodynamics of interaction. mdpi.com |

| Detection | UV at 254 nm | The phenyl group acts as a chromophore for detection. mdpi.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. scirp.org |

This optimized method allows for the accurate quantification of the undesired (S)-enantiomer as a chiral impurity in a sample of this compound, ensuring it meets stringent purity requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the relative stereochemistry of chiral centers. For this compound, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, can confirm the connectivity and determine the preferred conformation of the molecule. researchgate.netnepjol.info

In the ¹H NMR spectrum of 2-phenylpiperidine, the chemical shifts (δ) and spin-spin coupling constants (J-values) of the piperidine ring protons are particularly informative. The proton at C2 (the stereocenter) typically appears as a multiplet. The magnitude of the coupling constants between adjacent protons can reveal their dihedral angles and, consequently, the conformation of the ring (chair, boat, or twist-boat) and the orientation (axial or equatorial) of the phenyl substituent. nih.gov A large coupling constant (typically > 8 Hz) between two vicinal protons suggests a trans-diaxial relationship, which is characteristic of a chair conformation.

To distinguish between enantiomers, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is often employed. bocsci.com Reaction of racemic 2-phenylpiperidine with a single enantiomer of the chiral derivatizing agent produces a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the original (R)- and (S)-enantiomers. frontiersin.org Advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can further be used to establish through-space proximity of protons, confirming stereochemical assignments. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for 2-Phenylpiperidine Derivatives

| Nucleus | Atom Position | Representative Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Phenyl Protons | 7.20 - 7.40 | Multiple signals corresponding to the aromatic ring. soton.ac.uk |

| ¹H | C2-H | ~4.10 | Signal for the proton at the stereocenter, adjacent to the phenyl group and nitrogen. soton.ac.uk |

| ¹H | Piperidine Ring Protons | 1.50 - 3.50 | Complex region of multiplets for the remaining CH₂ groups of the piperidine ring. soton.ac.uk |

| ¹³C | Phenyl C (ipso) | ~140-145 | Quaternary carbon attached to the piperidine ring. nih.gov |

| ¹³C | Phenyl C (ortho, meta, para) | ~126-129 | Aromatic carbon signals. soton.ac.uk |

| ¹³C | C2 | ~60-65 | Carbon of the stereocenter. soton.ac.uk |

| ¹³C | C3, C4, C5, C6 | ~20-50 | Aliphatic carbons of the piperidine ring. soton.ac.uk |

Comparing the experimental NMR data with computed values from DFT calculations can also serve as a robust method for assigning relative configurations. frontiersin.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is a primary method for determining the absolute configuration of stereogenic centers. bocsci.com While simple amines like 2-phenylpiperidine may lack a strong chromophore suitable for direct CD analysis in the accessible wavelength range, its absolute configuration can be determined by derivatization. doi.org

A common strategy is to react the amine with a molecule containing two or more chromophores to create a derivative suitable for the exciton coupling method. nih.gov For instance, derivatizing this compound with chromophoric reagents like quinoline or phthalimide introduces chromophores whose electronic transitions can couple in space. doi.orgnih.gov The sign of the resulting CD signal, known as a Cotton effect, is directly related to the spatial arrangement (helicity) of these chromophores, which in turn is dictated by the absolute configuration of the chiral center. doi.org

For example, a positive Cotton effect (positive peak followed by a negative one at a shorter wavelength, or vice-versa) can be empirically or computationally correlated to a specific absolute configuration. The comparison of the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) enantiomers provides a reliable assignment of the absolute configuration. rsc.org

Table 3: Principle of Absolute Configuration Determination by Exciton-Coupled CD

| Feature | Description | Implication for this compound |

|---|---|---|

| Derivatization | The secondary amine is reacted with a chromophoric agent (e.g., N-phthaloyl). doi.org | Introduces a known chromophore whose orientation is fixed by the stereocenter. |

| Exciton Coupling | Interaction between the transition dipole moments of the introduced chromophore and the phenyl group. | Creates a characteristic split CD signal (couplet). |

| Cotton Effect | The sign of the CD couplet (positive or negative helicity). | Correlates directly to the absolute configuration (R or S) at the C2 position. doi.org |

| Verification | Comparison of the experimental spectrum with TD-DFT calculated spectra. nih.gov | Confirms the assignment made from the empirical rules of the Cotton effect. |

This non-empirical approach provides a high degree of confidence in the assignment of the absolute configuration of this compound.

Mass Spectrometry Techniques in the Analysis of this compound Derivatives

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. While standard MS cannot differentiate between enantiomers, it is highly effective for characterizing derivatives of this compound. nih.gov Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly useful. scielo.br

In the ESI-MS spectrum of a 2-phenylpiperidine derivative, the protonated molecule [M+H]⁺ is typically observed. Subsequent MS/MS analysis involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID), which generates a series of characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

For piperidine-containing structures, fragmentation often involves cleavages of the piperidine ring. Common fragmentation pathways include the loss of the substituent at the 2-position or ring-opening reactions. For example, the neutral loss of water or other small molecules from functionalized derivatives is a major fragmentation pathway. nih.govscielo.br The analysis of these fragmentation patterns allows for the structural confirmation of synthesized derivatives and the identification of unknown metabolites or impurities. mdpi.com While MS itself is achiral, its coupling with a chiral separation technique (LC-MS) enables the analysis of individual enantiomers. mdpi.com

Table 4: Representative ESI-MS/MS Fragmentation of a Substituted Piperidine Alkaloid

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Neutral Loss | Inferred Fragmentation Pathway |

|---|---|---|---|---|

| [M+H]⁺ | Variable | [M+H - H₂O]⁺ | H₂O (18 Da) | Loss of a hydroxyl group. scielo.br |

| [M+H]⁺ | Variable | [M+H - R]⁺ | R group | Cleavage of a side chain. |

These mass spectrometric methods are essential for the structural verification of new derivatives of this compound and for metabolic studies, complementing the information provided by other spectroscopic techniques. nih.govnih.gov

Computational Chemistry and Mechanistic Investigations of R -2-phenylpiperidine Reactions

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (R)-2-phenylpiperidine, DFT calculations are crucial for mapping out potential energy surfaces of reactions, identifying transition states, and clarifying the origins of stereoselectivity and regioselectivity.

Researchers utilize DFT to model reactions such as nucleophilic additions, C-H functionalization, and cycloadditions involving the piperidine ring. For instance, in the study of stereoselective nucleophilic additions to N-acyliminium ions derived from phenylpiperidines, DFT calculations have been employed to elucidate the factors governing the observed diastereoselectivity. beilstein-journals.org By calculating the energies of different reaction intermediates and transition states, a preference for a specific reaction pathway can be established. These calculations often reveal that subtle conformational preferences or steric interactions dictate the final stereochemical outcome. beilstein-journals.org

A notable application of DFT is in understanding the regioselectivity of palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines. researchgate.net Computational studies have shown that the choice of ligand on the palladium catalyst significantly influences whether arylation occurs at the α or β position of the piperidine ring. DFT calculations of the reductive elimination step from a common α-palladated intermediate indicated that this step is selectivity-determining. The calculations successfully reproduced the experimental trend, showing that flexible biarylphosphine ligands favor the formation of the β-arylated product, while more rigid ligands lead to the α-arylated product. researchgate.net

The table below illustrates a conceptual comparison of energy barriers calculated via DFT for competing reaction pathways, a common approach to explaining observed selectivity.

| Reaction Pathway | Ligand Type | Calculated Activation Energy Barrier (kcal/mol) | Predicted Major Product |

| α-Arylation | Rigid Biarylphosphine | 18.5 | α-Arylpiperidine |

| β-Arylation | Rigid Biarylphosphine | 20.1 | - |

| α-Arylation | Flexible Biarylphosphine | 21.3 | - |

| β-Arylation | Flexible Biarylphosphine | 19.2 | β-Arylpiperidine |

| Note: Data are illustrative, based on findings reported in the literature where DFT is used to compare competing pathways. researchgate.net |

These investigations underscore the predictive power of DFT in rationalizing complex reaction outcomes and guiding the development of new synthetic methodologies. uni-muenchen.demdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations provide a dynamic picture of molecules by calculating the trajectory of atoms and molecules over time based on a classical force field. dovepress.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its interactions with biological macromolecules, such as receptors or enzymes. mdpi.com

The piperidine ring can adopt several conformations, primarily chair, boat, and twist-boat forms. MD simulations can quantify the relative populations of these conformers and the energy barriers for interconversion between them. nih.gov This is critical because the biological activity of this compound derivatives often depends on their ability to adopt a specific "bioactive" conformation to fit into a receptor's binding pocket. nih.gov Simulations can reveal how the phenyl substituent and other modifications influence the conformational equilibrium of the piperidine ring. nih.govmdpi.com

In the context of drug design, MD simulations are used to study ligand binding. mdpi.comnih.gov After docking a derivative of this compound into a target protein's active site, MD simulations can assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. mdpi.com These simulations can reveal allosteric effects, where binding at one site influences the protein's conformation and affinity at another site. nih.gov The dynamic nature of these simulations captures the inherent flexibility of both the ligand and the protein, providing a more realistic model of the binding event than static docking alone. dovepress.com

| Simulation Parameter | Information Gained | Relevance to this compound |

| Conformational Population | Distribution of chair, boat, and twist-boat conformers. | Predicts the dominant shapes of the molecule in solution. |

| Ring Inversion Barriers | Energy required to flip between chair conformations. | Determines the conformational flexibility of the piperidine scaffold. |

| Ligand-Receptor Stability | Root Mean Square Deviation (RMSD) of the ligand in the binding site over time. | Assesses the stability of a proposed binding mode. |

| Key Interactions | Analysis of hydrogen bonds, salt bridges, and hydrophobic contacts. | Identifies specific residues crucial for binding affinity and selectivity. |

| This table summarizes the types of insights gained from MD simulations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. rsc.org For derivatives of this compound, QSAR models are invaluable for predicting the activity of unsynthesized analogues, thereby prioritizing synthetic efforts toward the most promising candidates. gu.se

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the activity. rsc.orgnih.gov

For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be applied to a series of phenylpiperidine analogues. nih.gov This involves aligning the molecules and calculating their steric and electrostatic fields at various grid points. The resulting model generates contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. A yellow contour might indicate that bulky substituents are disfavored in a particular region, while a red contour could suggest that electronegative groups would enhance binding. nih.gov Such models have been successfully applied to various piperidine-containing scaffolds, including fentanyl derivatives and other receptor ligands, to guide the design of new compounds with improved potency. gu.senih.govosti.gov

| QSAR Descriptor Type | Example Descriptor | Structural Interpretation |

| Electronic | Partial charge on nitrogen | Relates to the ability to form hydrogen bonds or ionic interactions. |

| Steric | Molar refractivity | Relates to molecular size and polarizability. |

| Hydrophobic | LogP (Partition coefficient) | Relates to the ability to cross cell membranes and engage in hydrophobic interactions. |

| Topological | Wiener index | Relates to molecular branching and compactness. |

| This table provides examples of descriptors used in QSAR models for piperidine derivatives. rsc.orgosti.gov |

Prediction of Spectroscopic Properties and Chiroptical Data

Computational methods are increasingly used to predict spectroscopic data, which is vital for structure confirmation and stereochemical assignment. For a chiral molecule like this compound, the prediction of chiroptical properties is particularly important.

DFT calculations can accurately predict various spectroscopic properties. For instance, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be calculated and compared with experimental data to confirm a proposed structure.

Of greater significance for a chiral compound is the prediction of chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. mdpi.com By calculating the theoretical ECD spectrum for the (R)-enantiomer and comparing it to the experimental spectrum, the absolute configuration of a synthesized sample can be unequivocally determined. This computational approach has become a standard method for stereochemical elucidation of chiral molecules. arxiv.org Advanced computational models, including deep learning frameworks, are being developed to make the prediction of ECD spectra more efficient. arxiv.org

Similarly, the calculation of specific optical rotation, another key chiroptical property, is also possible, further aiding in the characterization of enantiomerically pure samples of this compound and its derivatives. researchgate.net

| Spectroscopic Property | Computational Method | Application for this compound |

| ¹H and ¹³C NMR Shifts | DFT (GIAO method) | Structure verification and assignment of signals. |

| IR Frequencies | DFT | Confirmation of functional groups present in the molecule. |

| Electronic Circular Dichroism (ECD) | Time-Dependent DFT (TD-DFT) | Determination of absolute configuration (R vs. S). |

| Optical Rotation | DFT | Confirmation of enantiomeric identity and purity. |

| This table outlines the computational prediction of key spectroscopic data. |

Future Perspectives and Emerging Research Avenues for R -2-phenylpiperidine

Sustainable and Green Chemistry Approaches to (R)-2-Phenylpiperidine Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds like this compound, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and catalytic methods. rasayanjournal.co.in

One promising green approach is the use of biocatalysis. Transaminases, for example, have been employed for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org This method offers high enantioselectivity, providing access to both (R)- and (S)-enantiomers by selecting the appropriate enzyme. acs.org Specifically, ω-transaminases can catalyze the amination of a ketone with a leaving group, followed by a spontaneous cyclization to form the piperidine ring. researchgate.net While this has been explored for several 2-substituted piperidines, the application to a variety of bulky substituents is an active area of research. acs.org Another biocatalytic strategy involves the deracemization of substituted N-heterocycles using a combination of a non-selective reductant and a stereoselective amine oxidase. chemrxiv.org

In addition to biocatalysis, chemo-enzymatic methods are being developed. These approaches combine the strengths of chemical synthesis and biocatalysis to achieve efficient and stereoselective transformations. whiterose.ac.uk For instance, a chemo-enzymatic dearomatization of activated pyridines has been demonstrated for the synthesis of chiral piperidines. whiterose.ac.uk

Furthermore, research into sustainable chemical synthesis is exploring novel catalytic systems. For example, the N-heterocyclization of primary amines with diols catalyzed by Iridium complexes presents an atom-economical route that generates only water as a byproduct. rsc.org While an asymmetric version of this reaction has been used to produce (S)-2-phenylpiperidine, further development could lead to a sustainable synthesis of the (R)-enantiomer. rsc.org The use of machine learning frameworks is also emerging to predict synthetic pathways that prioritize green chemistry principles, such as the use of environmentally friendly solvents and inexpensive precursors. arxiv.org

Table 1: Comparison of Sustainable Synthesis Approaches for Chiral Piperidines

| Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis (Transaminases) | Uses enzymes for stereoselective amination and cyclization. acs.org | High enantioselectivity, mild reaction conditions, access to both enantiomers. acs.org | Enzyme stability and substrate scope for bulky groups. acs.org |

| Chemo-enzymatic Dearomatization | Combines chemical synthesis with a one-pot amine oxidase/ene imine reductase cascade. whiterose.ac.uk | Access to a broad range of chiral piperidines with precise stereochemistry. whiterose.ac.uk | Requires readily assembled activated pyridines. whiterose.ac.uk |

| Iridium-Catalyzed N-heterocyclization | One-step synthesis from primary amines and diols, producing only water as a byproduct. rsc.org | Atom-economical, uses readily available starting materials. rsc.org | Asymmetric synthesis for the (R)-enantiomer needs further development. rsc.org |

| Machine Learning-Assisted Synthesis | Predicts pathways prioritizing green solvents and inexpensive precursors. arxiv.org | Potential for highly sustainable and cost-effective routes. arxiv.org | Relies on the accuracy and scope of the underlying datasets and algorithms. arxiv.org |

Novel Reactivity and Transformative Reactions of the Piperidine Ring

The functionalization of the piperidine ring in this compound is a key area of research for accessing diverse and complex molecular architectures. Traditional methods often require multi-step sequences, but recent advancements are focused on more direct and efficient transformations.

A significant area of development is the C–H functionalization of the piperidine ring. This approach allows for the direct conversion of C–H bonds into new functional groups, avoiding the need for pre-functionalized substrates. For instance, a template-based approach has been developed for the remote meta-C–H activation of 2-phenylpiperidines, enabling olefination and acetoxylation at a position that is typically difficult to access due to electronic biases. nih.gov Photocatalysis is another powerful tool for C–H functionalization. Photocatalytic oxidation can achieve regioselective α- and β-functionalization of saturated N-heterocycles. acs.org Interestingly, the reaction of 2-phenylpiperidine under certain photocatalytic conditions can lead to an unexpected ring-opening via C-N bond cleavage, followed by oxidation. acs.org

Enzyme-catalyzed carbene transfer reactions are also emerging as a method for the enantioselective α-C–H functionalization of cyclic amines. rochester.edu This biocatalytic approach offers the potential for high stereocontrol and can be applied to complex molecules. rochester.edu

Furthermore, the development of novel cyclization strategies continues to provide new ways to construct the piperidine ring with high stereocontrol. An enantioselective intramolecular chiral phosphoric acid-catalyzed cyclization of unsaturated acetals has been utilized for the synthesis of functionalized chiral piperidines. umich.edu Additionally, a modular organocatalytic Mannich/Wittig/cycloisomerization sequence provides a flexible route to chiral 1,2-dihydropyridines, which are valuable precursors to piperidines. nih.gov This method cleverly recycles byproducts to improve the reaction yield. nih.gov

Table 2: Emerging Reactions for the Transformation of the Piperidine Ring

| Reaction Type | Methodology | Key Outcomes |

|---|---|---|

| Remote C–H Activation | Template-directed meta-C–H olefination and acetoxylation. nih.gov | Functionalization at a traditionally inaccessible position. nih.gov |

| Photocatalytic C-H Functionalization | Photocatalytic oxidation for α- and β-hydroxylation. acs.org | Regioselective functionalization and potential for ring-opening reactions. acs.org |

| Enzymatic C-H Functionalization | Enzyme-catalyzed carbene transfer for α-C-H alkylation. rochester.edu | High enantioselectivity and applicability to drug scaffolds. rochester.edu |

| Intramolecular Cyclization | Chiral phosphoric acid-catalyzed cyclization of unsaturated acetals. umich.edu | Highly enantioselective synthesis of functionalized chiral piperidines. umich.edu |

| Modular Cyclization Sequence | Organocatalytic Mannich/Wittig/cycloisomerization. nih.gov | Flexible access to chiral 1,2-dihydropyridine precursors with byproduct recycling. nih.gov |

Applications in Supramolecular Chemistry and Molecular Recognition

The unique structural and chiral properties of this compound and its derivatives make them attractive components for the construction of supramolecular assemblies and for applications in molecular recognition. Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com

The incorporation of chiral units like this compound into larger host molecules, such as calixarenes, can induce chirality in the resulting supramolecular capsule, enabling enantioselective binding of guest molecules. researchgate.net The piperidine fragment, when strategically placed, can enhance host-guest interactions. researchgate.net The development of chiral metallacalixarenes, which are inorganic analogues of calixarenes, has also shown promise for enantioselective recognition processes in aqueous media. nih.gov

The principles of host-guest chemistry are being explored to mediate chemical reactivity. By encapsulating reactant molecules within a supramolecular host, their local concentration is increased, and their orientation can be controlled, leading to asymmetric reactions with significant enantiomeric excess. escholarship.org

Furthermore, the self-assembly of molecules containing the piperidine motif can lead to the formation of complex and functional supramolecular structures. For example, piperidine-functionalized calix acs.orgresorcinarenes have been shown to self-associate into supramolecular polymers in water. acs.org The ability to control the assembly and disassembly of these structures through external stimuli is a key area of future research.

Integration into Advanced Materials and Nanoscience

The incorporation of this compound and its derivatives into polymers and other materials is an emerging field with the potential to create advanced materials with novel properties. Polymer chemistry is increasingly focused on developing materials with specific functions and responsiveness. rsc.org

Chiral amines, such as (R)-2-phenylethylamine, have been used as co-catalysts in the synthesis of helical poly(1-phenylacetylene) derivatives, demonstrating that chiral small molecules can induce supramolecular chirality in polymers. mdpi.com This suggests that this compound could be used in a similar fashion to create chiral polymers with unique optical or electronic properties.